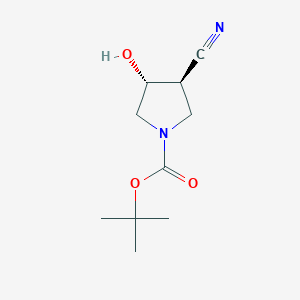

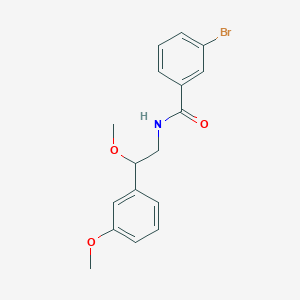

![molecular formula C17H16ClN3OS B2369749 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 897458-21-8](/img/structure/B2369749.png)

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone” is a complex organic compound. It contains an imidazo[2,1-b]thiazole ring, which is a type of heterocyclic compound. This ring is fused to a phenyl ring that carries a chlorine substituent. The compound also contains a pyrrolidinyl group and a ketone functional group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions. For example, an efficient protocol for chlorination of imidazo-fused heterocycles has been developed . This approach avoids the need for toxic chlorinating reagents, strong stoichiometric oxidants, metal catalysts, and harsh reaction conditions .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For instance, the ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The chlorinated phenyl ring might undergo electrophilic aromatic substitution .Scientific Research Applications

Heterocyclic Synthesis and Cancer Research

- A study discussed the synthesis of novel sulfonamides incorporating the imidazo[2,1-b]thiazole moiety, which demonstrated significant anti-human liver cancer activity. Some synthesized compounds were found to be potential inhibitors against the DHFR enzyme (Bashandy, 2015).

Cytotoxic Activity Against Cancer Cells

- Research has been conducted on novel compounds with imidazo[2,1-b]thiazole scaffolds for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Specific derivatives demonstrated potential as inhibitors (Ding et al., 2012).

Anticancer Agents Derived from γ-Bromodipnones

- A method for assembling imidazo[2,1-b][1,3]thiazole systems was proposed, showing moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on other cancer cell lines (Potikha & Brovarets, 2020).

Inhibition Performance Against Corrosion

- An evaluation of the inhibitory performance of imidazo[4,5-b] pyridine derivatives against mild steel corrosion was conducted, showing high inhibition performance (Saady et al., 2021).

Antimicrobial and Antimalarial Activities

- Imidazo[2,1-b]thiazole derivatives were synthesized and screened for antimicrobial and antimalarial activities. These compounds showed good to excellent antibacterial activity and some analogs exhibited good antimalarial activity (Vekariya et al., 2017).

Monoamine Oxidase and Succinate Dehydrogenase Inhibitory Activities

- Mesoionic 1-aryl-4-(phenyl/p-chlorophenyl)imidazo[2,1-b]thiazol-4-ones were studied for their inhibitory activities against monoamine oxidase and succinate dehydrogenase, along with anti-convulsant and antibacterial activity (2022).

properties

IUPAC Name |

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3OS/c18-13-5-3-12(4-6-13)15-10-21-14(11-23-17(21)19-15)9-16(22)20-7-1-2-8-20/h3-6,10-11H,1-2,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJXQDQBMZBNHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

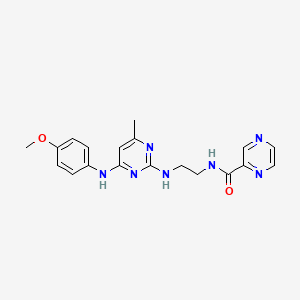

![N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-ethylacetamide](/img/structure/B2369669.png)

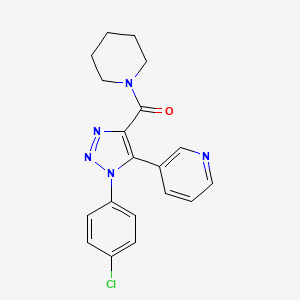

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2369672.png)

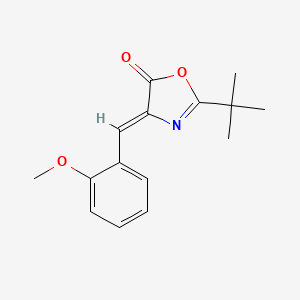

![[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2369678.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2369679.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)

![3-Methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2369687.png)